molecular formula C11H16ClNO B6175395 rac-(1R,2S)-1-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride, cis CAS No. 2503155-84-6

rac-(1R,2S)-1-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride, cis

Cat. No.: B6175395
CAS No.: 2503155-84-6
M. Wt: 213.7
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Description

rac-(1R,2S)-1-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride, cis is an organic compound that belongs to the class of indane derivatives The compound features an indane skeleton with functional groups including methoxy and amine groups The "rac" denotes that the compound is a racemic mixture containing both enantiomers

Synthetic Routes and Reaction Conditions

  • Route 1: : The starting material, indanone, can be reacted with methylamine in the presence of a reducing agent like sodium borohydride to form the N-methyl-2-aminoindan. The methoxy group is then introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate.

    • Reaction 1: Indanone + Methylamine + NaBH4 → N-methyl-2-aminoindan

    • Reaction 2: N-methyl-2-aminoindan + CH3I + K2CO3 → rac-(1R,2S)-1-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine

  • Route 2: : An alternative approach involves the methoxylation of indanone followed by reductive amination with methylamine.

    • Reaction 1: Indanone + CH3I + K2CO3 → 1-methoxyindanone

    • Reaction 2: 1-methoxyindanone + Methylamine + NaBH4 → rac-(1R,2S)-1-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine

Industrial Production Methods: : Industrial production may follow similar routes but on a larger scale, ensuring efficient purification and yield optimization.

Types of Reactions

  • Oxidation: : The compound can be oxidized under strong oxidizing conditions to yield corresponding indanones.

  • Reduction: : It can undergo reduction to form the fully saturated indane derivative.

  • Substitution: : The methoxy group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) in acidic or basic medium.

  • Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C).

  • Substitution: : Nucleophiles such as sodium ethoxide under reflux conditions.

Major Products: : The major products depend on the type of reaction but may include substituted indanes, indanones, and reduced indane derivatives.

Chemistry

  • Used as a building block in the synthesis of complex organic molecules.

  • Applications in the development of synthetic methodologies.

Biology and Medicine

  • Potential pharmacophore in the development of therapeutic agents.

  • Investigated for its psychoactive properties and as a precursor for drug development.

Industry

  • Used in the preparation of specialty chemicals and intermediates in pharmaceuticals.

Mechanism of Action

The mechanism by which rac-(1R,2S)-1-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride, cis exerts its effects can vary based on its application. In medicinal chemistry, it may interact with specific molecular targets such as neurotransmitter receptors or enzymes. The presence of the methoxy and amine groups allows it to participate in hydrogen bonding, hydrophobic interactions, and other intermolecular forces, facilitating binding to its targets.

Comparison

  • rac-(1R,2S)-1-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride, trans: : Similar structure but different spatial arrangement of functional groups, potentially leading to different biological activities.

  • 1-methoxyindan: : Lacks the N-methyl-2-amino group, making it less versatile in synthetic applications.

  • N-methyl-2-aminoindan: : Lacks the methoxy group, which may reduce its binding affinity in certain biological contexts.

Uniqueness: : The presence of both the methoxy and N-methyl-2-amino groups in the cis configuration provides unique steric and electronic properties, making this compound particularly versatile in research and application.

Properties

CAS No.

2503155-84-6

Molecular Formula

C11H16ClNO

Molecular Weight

213.7

Purity

95

Origin of Product

United States

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